

eCF506 (NXP900): A Novel Inhibitor Targeting Esophageal Squamous Cell Carcinoma

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Compound of Interest

Compound Name: eCF506

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Esophageal squamous cell carcinoma (ESCC) remains a challenging malignancy with limited therapeutic options and a poor prognosis. Recent research has identified the SRC family kinases (SFKs), particularly YES1, as key drivers of tumorigenesis in ESCC. **eCF506**, also known as NXP900, is a potent and selective, orally active inhibitor of YES1 and SRC kinases. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to the investigation of **eCF506** in ESCC.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **eCF506** in ESCC models.

Parameter	Value	Assay	Reference
IC50 (YES1)	0.47 nM	Kinase Assay	[1]
IC50 (SRC)	0.5 nM	Kinase Assay	[1]
IC50 (ABL)	>1000-fold higher than SRC/YES1	Kinase Assay	

Table 1: In Vitro Potency of **eCF506**

Cell Line	Effect	Concentration	Assay	Reference
KYSE70, KYSE410, KYSE30, OE21, OE19, TE5, TE14	Strong inhibition of cell proliferation	Not specified	Colony Formation Assay	
KYSE70	Significant inhibition of activating phosphorylation of SRC	10 nM	Western Blot	
MCF7, MDA-MB- 231	Potent antiproliferative effect	Not specified	Not specified	[1]
MDA-MB-231	Complete inhibition of SRC and FAK phosphorylation	100 nM	Western Blot	[1]
MDA-MB-231	Significant reduction in cell motility	10 nM	Motility Assay	[1]

Table 2: In Vitro Efficacy of **eCF506** in Cancer Cell Lines

Model	Treatment	Outcome	p-value	Reference
KYSE70 Xenograft (mice with YES1 gene amplification)	eCF506 (40 mg/kg, oral, daily for 28 days)	71% average decrease in tumor volume	≤ 0.001	
Vehicle Control	472% increase in tumor volume	N/A		

Table 3: In Vivo Efficacy of **eCF506** in an ESCC Xenograft Model

Parameter	eCF506 Group	Control Group	Indication	Reference
Mean change from baseline in body weight (Day 27)	+2.0%	+3.5%	Good tolerability	

Table 4: Tolerability of **eCF506** in a Xenograft Model

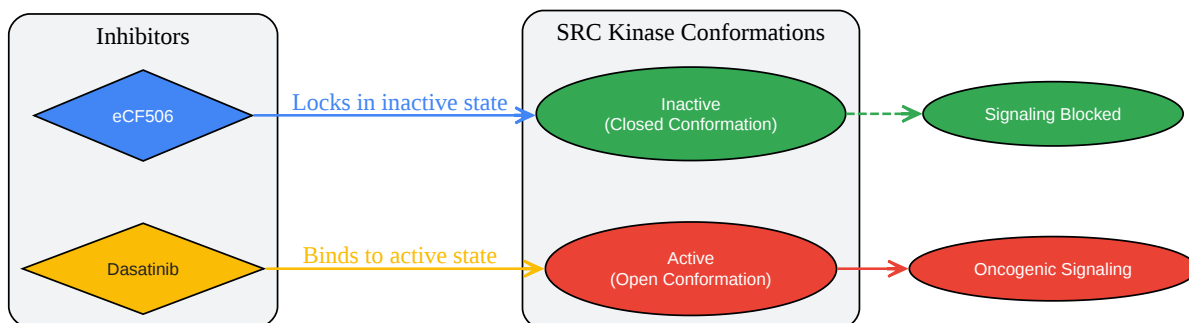
Mechanism of Action

eCF506 is a Type 1.5 kinase inhibitor that uniquely locks its target, the SRC family kinases (including YES1), into their native, inactive "closed" conformation.^[1] This dual mechanism of action inhibits both the kinase activity and the scaffolding function of SRC, preventing the phosphorylation of downstream substrates and the formation of protein-protein complexes.^[2]^[3] This contrasts with Type 1 inhibitors like dasatinib and bosutinib, which bind to the active "open" conformation and may still permit some scaffolding functions.^[4]

The inhibition of YES1/SRC by **eCF506** has been shown to impact the Hippo signaling pathway, a critical regulator of cell proliferation and organ size. Specifically, **eCF506** treatment leads to the inhibition of YAP1 nuclear localization. YAP1 is a key downstream effector of the Hippo pathway, and its translocation to the nucleus is essential for its oncogenic activity.

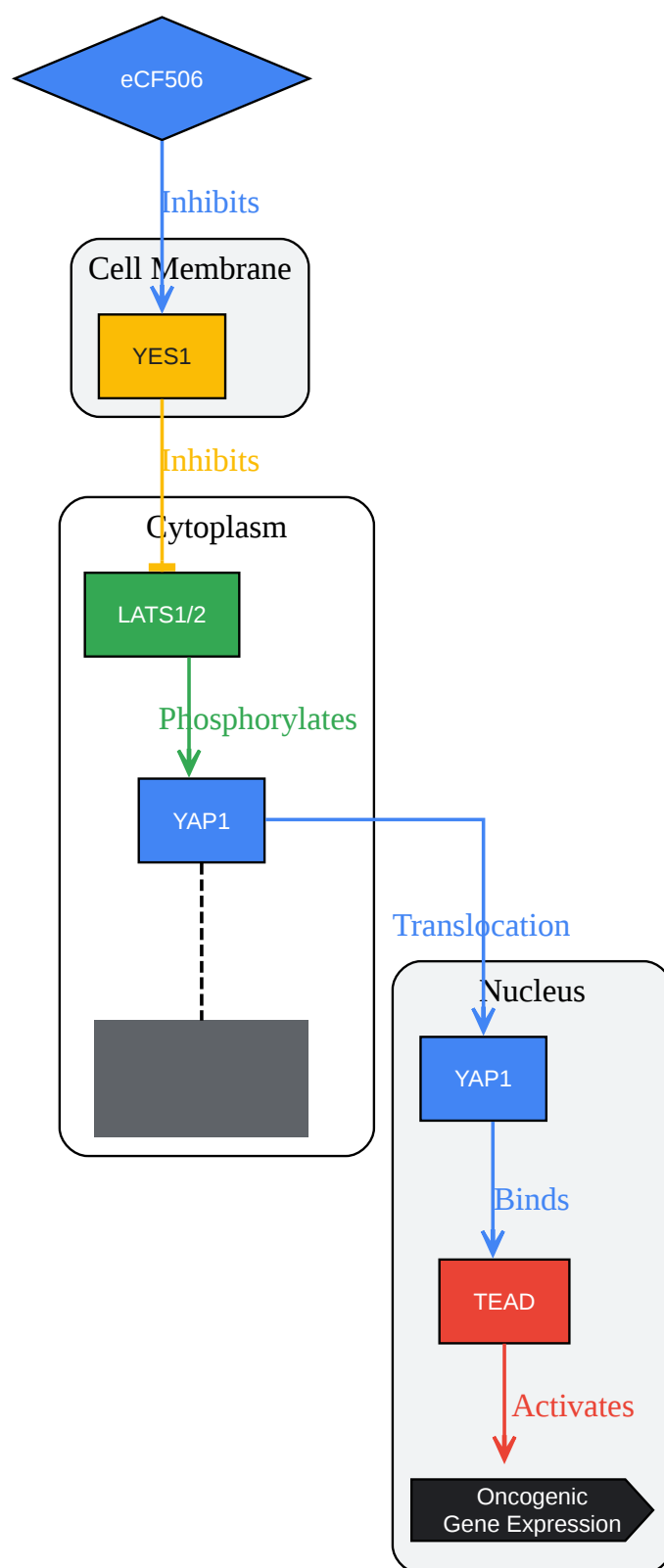
Signaling Pathways

The following diagrams illustrate the mechanism of action of **eCF506** and its effect on the YES1-Hippo-YAP1 signaling pathway.



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*Mechanism of **eCF506** Action on SRC Kinase.*



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eCF506 Inhibition of the YES1-Hippo-YAP1 Pathway.

Experimental Protocols

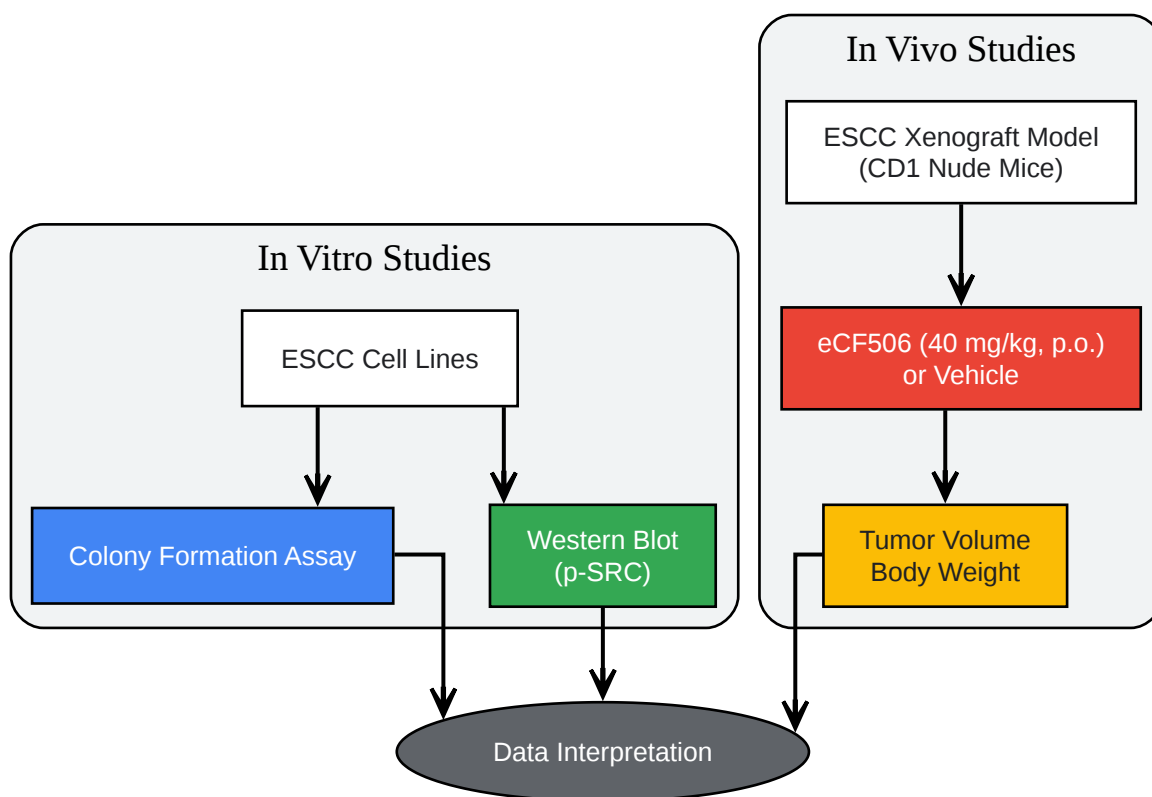
Detailed methodologies for key preclinical experiments are provided below.

Colony Formation Assay

- Cell Seeding:
 - Seed ESCC cell lines (e.g., KYSE70, OE21, KYSE410, KYSE30, OE19, TE5, TE14) in 24-well plates.
 - Seeding density varies by cell line: 500 cells/well for KYSE70, OE21, KYSE410, and KYSE30; 1500 cells/well for OE19, TE5, and TE14.
 - Plate cells in triplicate for each condition.
- Treatment:
 - Allow cells to adhere overnight.
 - Treat cells with varying concentrations of **eCF506** or vehicle control (DMSO).
- Incubation:
 - Incubate the plates for 14 days, replacing the media with fresh media containing the respective treatments every 2-3 days.
- Staining and Quantification:
 - After 14 days, wash the colonies with phosphate-buffered saline (PBS).
 - Fix the colonies with 4% paraformaldehyde for 15 minutes.
 - Stain the colonies with 0.1% crystal violet solution for 15-30 minutes.
 - Wash the plates with water to remove excess stain and allow them to air dry.
 - Count the number of colonies (typically defined as a cluster of ≥ 50 cells) manually or using an automated colony counter.

In Vivo Xenograft Model

- Animal Model:
 - Use immunodeficient mice, such as CD1 Nude mice.
- Cell Implantation:
 - Subcutaneously implant human ESCC cells (e.g., KYSE70 with YES1 gene amplification) into the right lower flank of the mice.
 - Inject a cell suspension of 2×10^6 to 1×10^7 cells in a 0.1 mL volume of Matrigel/cell dilution.
- Treatment:
 - Once tumors reach a palpable size, randomize mice into treatment and control groups.
 - Administer **eCF506** at a dose of 40 mg/kg via oral gavage, once daily (QD) for 28 days.
 - Administer the vehicle control to the control group following the same schedule.
- Monitoring and Endpoint:
 - Monitor tumor volume and mouse body weight regularly (e.g., twice a week).
 - Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for phospho-SRC).



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*Preclinical Investigation Workflow for **eCF506** in ESCC.*

Clinical Development

A Phase 1, multi-center, open-label, dose-escalation and expansion study of NXP900 (**eCF506**) is currently underway (NCT05873686).[5] The study is enrolling patients with advanced solid tumors. The expansion phase (Part B) will include patients with specific genetic alterations that are direct or dependent targets of NXP900, such as YES1 amplification or Hippo pathway alterations (e.g., NF2, FAT1, or LATS1 mutations).[5] This includes patients with non-small cell lung cancer (adenocarcinoma and squamous cell carcinoma) with YES1 amplification or FAT1 pathogenic mutations, and other solid tumors with similar genetic profiles.[5] While ESCC is not explicitly listed as a separate cohort, patients with ESCC harboring these specific genetic alterations may be eligible for enrollment.

Conclusion

eCF506 (NXP900) has demonstrated significant preclinical activity against esophageal squamous cell carcinoma models. Its unique mechanism of action, involving the locking of SRC/YES1 in an inactive conformation, leads to potent inhibition of both kinase and scaffolding functions. This results in the disruption of key oncogenic signaling pathways, including the Hippo-YAP1 axis. The promising preclinical data, coupled with a favorable tolerability profile, has supported the initiation of a Phase 1 clinical trial. Further investigation in ESCC patients with relevant genetic alterations is warranted to determine the clinical potential of this novel therapeutic agent.

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